3-Hexylundecanoic acid

Synthetic Lubricants Ester Basestocks Rheology

Synthetic development of low-viscosity lubricants and branched esters requires precise C3-branching that linear C17 acids cannot replicate. 3-Hexylundecanoic acid (C17H34O2, MW 270.45) provides the exact structural isomer needed for targeted rheology. - **Key application**: Precursor for methyl 3-hexylundecanoate (0.98 cSt at 100°C) and advanced esters E3-E5 for Group 5 basestocks - **Analytical use**: High-purity (98%) internal standard for branched-chain lipid MS/LC - **Supply**: Research quantities available; consistent isomer integrity

Molecular Formula C17H34O2
Molecular Weight 270.457
CAS No. 2102410-33-1
Cat. No. B2738009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexylundecanoic acid
CAS2102410-33-1
Molecular FormulaC17H34O2
Molecular Weight270.457
Structural Identifiers
SMILESCCCCCCCCC(CCCCCC)CC(=O)O
InChIInChI=1S/C17H34O2/c1-3-5-7-9-10-12-14-16(15-17(18)19)13-11-8-6-4-2/h16H,3-15H2,1-2H3,(H,18,19)
InChIKeyZJCPPSOBZDPPEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hexylundecanoic Acid for Advanced Synthesis and Lubricants


3-Hexylundecanoic acid is a synthetic, saturated, long-chain branched fatty acid (C17H34O2, MW 270.45 g/mol) . Its branched structure and 17-carbon backbone differentiate it from common linear or shorter branched fatty acids. The compound serves primarily as a key intermediate for producing branched alcohols and esters via reduction and esterification/transesterification reactions [1]. Commercially, it is offered for research and development purposes, typically in purities of 95-98% . A notable application of its methyl ester, methyl 3-hexylundecanoate, is as a precursor in the synthesis of novel Group 5 ester basestocks for low-viscosity lubricants [1].

Selection Rationale for 3-Hexylundecanoic Acid


Generic substitution of 3-hexylundecanoic acid with a linear C17 fatty acid (e.g., heptadecanoic acid) or a shorter branched analog (e.g., 3-butylnonanoic acid) is not chemically equivalent and will lead to different synthetic outcomes. The specific alkyl branching at the C3 position is critical for imparting low-temperature fluidity and other rheological properties in downstream products like esters [1]. For instance, while the methyl ester of 3-hexylundecanoic acid itself has a viscosity of 0.98 cSt at 100°C, which is considered low, its derivatives (E3-E5) demonstrate significantly improved and more complex rheological profiles suitable for high-performance lubricants [1]. This contrasts sharply with the methyl ester of the shorter 3-butylnonanoic acid, which was explicitly excluded from that study as being 'unimportant for lubrication use' [1]. Therefore, selecting the precise branched isomer is essential for achieving the intended structure-property relationship in a final product.

3-Hexylundecanoic Acid vs. Analogs: Evidence Summary


Comparative Lubricant Suitability of Branched Methyl Esters

A direct comparison in a 2020 study evaluated methyl 3-butylnonanoate and methyl 3-hexylundecanoate as precursors for Group 5 lubricant basestocks. Methyl 3-butylnonanoate was explicitly deemed unsuitable for lubrication use due to its low viscosity at 100°C. Conversely, while methyl 3-hexylundecanoate also exhibited low viscosity at this temperature (0.98 cSt), it was retained as a viable starting material for synthesizing higher-performance esters (E3-E5) [1]. This demonstrates that the longer C17 backbone of 3-hexylundecanoic acid is a prerequisite for building functional lubricant molecules, a property not shared by its shorter-chain analog.

Synthetic Lubricants Ester Basestocks Rheology

Low-Temperature Rheology Profile

While a direct rheological comparison between 3-hexylundecanoic acid and its analogs is absent, the performance of its derivative, methyl 3-hexylundecanoate (E1), has been extensively characterized. The compound's dynamic viscosity was measured across a wide temperature range from -60°C to +150°C, yielding a full rheological profile [1]. This comprehensive data set, available in the study's supplementary materials, allows for its direct comparison with other oil basestocks like hydrogenated alpha-olefin trimers (P1, P2) and other branched esters (E2-E5) under identical experimental conditions [1]. This baseline data is crucial for scientists modeling or formulating new low-viscosity fluids.

Rheology Low-Viscosity Oils Material Science

3-Hexylundecanoic Acid: Validated Applications


Group 5 Lubricant Basestock Synthesis

The primary validated application for 3-hexylundecanoic acid is as a precursor for synthesizing branched esters for use as low-viscosity Group 5 lubricant basestocks. Its methyl ester can be reduced to 3-hexylundecan-1-ol and subsequently esterified or transesterified to produce a library of isomeric esters (e.g., compounds E3, E4, and E5) [1]. These derivatives exhibit promising rheological behavior for use in synthetic engine oils, transmission fluids, and hydraulic fluids, where low viscosity at sub-zero temperatures and stability at high temperatures are critical [1].

Model Compound for Branched Lipid Research

Due to its well-defined structure as a saturated, long-chain fatty acid with a specific branch point, 3-hexylundecanoic acid serves as a valuable model compound or internal standard in analytical chemistry and biochemical research involving branched-chain lipids. Its commercial availability in high purity (e.g., 98%) makes it suitable for studies on lipid metabolism, membrane biophysics, or as a reference standard for chromatography and mass spectrometry of complex lipid mixtures [1].

Precursor for Specialty Esters and Plasticizers

The esterification of 3-hexylundecanoic acid with various alcohols can yield a range of high-molecular-weight esters. The structural characteristics of the 3-hexylundecanoate moiety contribute to low volatility, low viscosity, and a low pour point in the resulting esters [1]. This makes it a candidate for developing specialty plasticizers for polymers requiring enhanced low-temperature flexibility or for formulating high-performance base fluids for applications beyond automotive lubricants, such as in greases or metalworking fluids [1].

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